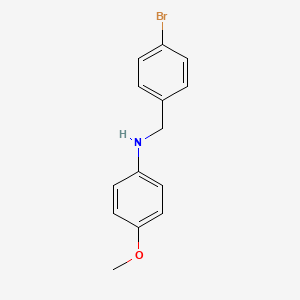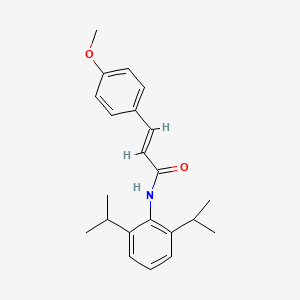
(4-bromobenzyl)(4-methoxyphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-bromobenzyl)(4-methoxyphenyl)amine” is a chemical compound. It has a molecular formula of C14H16BrNO . This compound could be a derivative of benzylamine, which is an organic compound consisting of a benzyl group substituted for one hydrogen of an ammonia molecule .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with organosilicon isocyanates and phenylisocyanate . Another common method for the synthesis of secondary amines involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of “(4-bromobenzyl)(4-methoxyphenyl)amine” can be deduced from its molecular formula, C14H16BrNO. It likely contains a benzyl group (C6H5CH2-) and a methoxyphenyl group (C6H4OCH3) attached to an amine (NH2) group .Applications De Recherche Scientifique
Intervalence Transitions in Mixed-Valence Species
The research explored the intervalence charge-transfer (IVCT) of bis(triarylamines) linked with various bridges, including a study on molecules oxidized using tris(4-bromophenyl)aminium hexachloroantimonate. This study provides insights into the electronic interactions and solvatochromic behavior in mixed-valence species, potentially contributing to advancements in molecular electronics and the understanding of charge-transfer processes (Barlow et al., 2005).
Synthesis of Oligoribonucleotides
The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides. This application is significant for the field of synthetic biology and the development of RNA-based therapeutics and diagnostic tools (Takaku & Kamaike, 1982).
Antibacterial Bromophenols
Research on marine red alga Rhodomela confervoides identified bromophenols with antibacterial properties. This highlights the potential of (4-bromobenzyl)(4-methoxyphenyl)amine derivatives in developing new antibacterial agents, contributing to marine pharmacology and natural product chemistry (Xu et al., 2003).
Excited-state Intermolecular Proton Transfer
A study on benzidine fragments of organic chromophores, including derivatives of (4-bromobenzyl)(4-methoxyphenyl)amine, investigated their excited-state intermolecular proton transfer (ESPT) properties. This research is relevant for the design of advanced fluorescent materials and sensors (Qin et al., 2019).
Organic Electron Transfer Redox Mediators
A comparative study of organic electron transfer redox mediators highlighted the electron transfer kinetics in the oxidation of 4-methoxybenzyl alcohol. Understanding these processes is crucial for the development of catalytic and redox systems in organic chemistry and electrochemistry (Lu et al., 2014).
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGPZICGRYMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)
![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)


![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)